molecular formula C10H9FO2 B1589097 6-Fluorochroman-8-carbaldehyde CAS No. 82060-91-1

6-Fluorochroman-8-carbaldehyde

Cat. No. B1589097
CAS RN: 82060-91-1
M. Wt: 180.17 g/mol
InChI Key: RSVLOWLCSDVHKN-UHFFFAOYSA-N
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Description

6-Fluorochroman-8-carbaldehyde, also known as 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Fluorochroman-8-carbaldehyde consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecule has a total of 13 heavy atoms and 6 aromatic heavy atoms . The structure is characterized by a fluorochroman core, which is a type of organic compound consisting of a chroman (a three-ring system consisting of two benzene rings fused with a saturated six-membered ring) substituted with a fluorine atom .


Physical And Chemical Properties Analysis

6-Fluorochroman-8-carbaldehyde has an average mass of 180.176 Da and a monoisotopic mass of 180.058655 Da . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water with a solubility of 0.72 mg/ml .

Scientific Research Applications

Synthesis and Structural Studies

  • Acid-Catalyzed Ring Transformations : 6-Fluorochroman-8-carbaldehyde derivatives undergo transformations under acid catalysis, leading to various structural forms like dihydrochromeno and pyrrolidin-2-one derivatives (Bertha et al., 1998).
  • Synthesis of Coumarin-8-carbaldehydes : Efficient synthesis routes for coumarin-8-carbaldehydes, related to 6-Fluorochroman-8-carbaldehyde, are significant for their role as fluorophores and synthetic precursors (Zak et al., 2012).
  • Synthesis of Heterocyclic Compounds : 6-Fluorochroman-8-carbaldehyde is used in the synthesis of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which have potential applications in pharmacology (Vekariya et al., 2014).

Fluorescence and Sensing Applications

  • Fluorescent Sensors for Metal Ions : Chromone-derived Schiff-bases, related to 6-Fluorochroman-8-carbaldehyde, have been developed as fluorescent sensors for metal ions like aluminum, showcasing high sensitivity and selectivity (Liu & Yang, 2018).
  • Detection of Al(III) : Similar chromone derivatives have been used in the design of colorimetric and turn-on fluorescent probes for the detection of aluminum ions in various applications (Pang, Li, & Yang, 2018).

DNA Binding and Antioxidative Activity

  • DNA Binding Properties : Ln(III) complexes of chromone-3-carbaldehyde derivatives, closely related to 6-Fluorochroman-8-carbaldehyde, have been synthesized and studied for their DNA-binding properties. These complexes show potential for intercalation into DNA, indicating possible applications in biochemistry and medicinal chemistry (Wang et al., 2009).
  • Antioxidative Activities : Certain Ln(III) complexes derived from chromone-3-carbaldehyde have demonstrated significant antioxidative activity, highlighting the potential for pharmacological applications (Wang, Yang, Crewdson, & Wang, 2007).

Safety And Hazards

6-Fluorochroman-8-carbaldehyde is labeled with the signal word “Warning” according to its Safety Data Sheet . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVLOWLCSDVHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459388
Record name 6-fluorochroman-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochroman-8-carbaldehyde

CAS RN

82060-91-1
Record name 6-fluorochroman-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.74 g (90.28 mmol) of 6-fluorochroman are dissolved in 250 ml of methylene chloride. The whole is cooled to 0° C. and 20.15 ml (0.18 mol) of TiCl4 are added dropwise. The solution becomes brown and is stirred for 10 minutes at room temperature. 8.78 ml (99.3 mmol) of α,α-dichloromethyl ether are then introduced. The whole is stirred overnight at room temperature, poured into ice-cold water and decanted. The organic phase is dried and evaporated to yield 17.7 g of a residue which is purified by chromatography on silica (eluant CH2Cl2 /cyclohexane: 50/50). 6.3 g of the expected product are obtained. Yield: 38.7%.
Quantity
13.74 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.15 mL
Type
catalyst
Reaction Step Three
Yield
38.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PV Thanikachalam, RK Maurya, V Garg… - European journal of …, 2019 - Elsevier
Heterocycles occupy a salient place in chemistry due to their wide range of activity in the fields of drug design, photochemistry, agrochemicals, dyes, and so on. Amongst all, indole …
Number of citations: 221 www.sciencedirect.com
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org

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